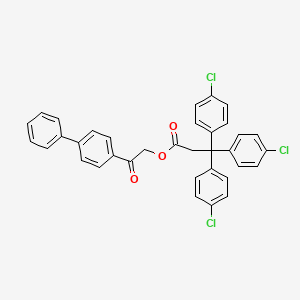![molecular formula C18H17N3O4S B11696042 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696042.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ilsulfanyl)-N’-[(E)-(3,4-dimetoxifenil)metilideno]acetohidrazida es un complejo compuesto orgánico que presenta un anillo benzoxazol, un grupo sulfanyl y una porción de hidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(1,3-benzoxazol-2-ilsulfanyl)-N’-[(E)-(3,4-dimetoxifenil)metilideno]acetohidrazida típicamente involucra múltiples pasos:
Formación del anillo benzoxazol: El anillo benzoxazol se puede sintetizar a través de la ciclación de o-aminofenol con ácidos carboxílicos o sus derivados en condiciones ácidas.
Introducción del grupo sulfanyl: El grupo sulfanyl se introduce haciendo reaccionar el derivado de benzoxazol con compuestos que contienen tiol en condiciones básicas.
Formación de la porción de hidrazida: La porción de hidrazida se forma haciendo reaccionar el compuesto intermedio con hidrato de hidrazina.
Reacción de condensación: El paso final involucra la condensación de la hidrazida con 3,4-dimetoxibenzaldehído en condiciones de reflujo para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, formando sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en la porción de hidrazida, lo que podría llevar a la formación de aminas.
Sustitución: El anillo benzoxazol puede participar en reacciones de sustitución aromática electrófila, permitiendo una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrófila a menudo requieren catalizadores como el cloruro de aluminio o el cloruro de hierro (III).
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados de benzoxazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En química medicinal, se están explorando derivados de este compuesto por su potencial terapéutico. Los estudios han indicado que pueden poseer propiedades antiinflamatorias y antioxidantes.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(1,3-benzoxazol-2-ilsulfanyl)-N’-[(E)-(3,4-dimetoxifenil)metilideno]acetohidrazida involucra su interacción con varios objetivos moleculares. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad. El grupo sulfanyl y la porción de hidrazida desempeñan papeles cruciales en estas interacciones, facilitando la formación de complejos estables con macromoléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(1,3-benzoxazol-2-iltio)acetohidrazida
- Ácido 2-(1,3-benzoxazol-2-ilsulfanyl)acético
- 2-(1,3-benzoxazol-2-ilsulfanyl)-1-(2,4-dimetilfenil)etanona
Unicidad
En comparación con compuestos similares, 2-(1,3-benzoxazol-2-ilsulfanyl)-N’-[(E)-(3,4-dimetoxifenil)metilideno]acetohidrazida destaca por la presencia del grupo 3,4-dimetoxifenil, que aumenta su actividad biológica y reactividad química. Esta característica estructural única permite una gama más amplia de aplicaciones en diversos campos.
Propiedades
Fórmula molecular |
C18H17N3O4S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-23-15-8-7-12(9-16(15)24-2)10-19-21-17(22)11-26-18-20-13-5-3-4-6-14(13)25-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+ |
Clave InChI |
AGIBZIWVFLBIKF-VXLYETTFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11695959.png)


![5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11695985.png)
![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695987.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695999.png)

![butyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B11696013.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide](/img/structure/B11696026.png)

![N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide](/img/structure/B11696046.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11696057.png)
![N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696063.png)
